



Application Note: Sertindole-d4 for Bioequivalence Studies of Sertindole Formulations

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Compound of Interest		
Compound Name:	Sertindole-d4	
Cat. No.:	B15617886	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertindole is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It exerts its therapeutic effect through a combination of dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptor antagonism.[3][4][5] To ensure the therapeutic equivalence of generic formulations of Sertindole, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical method validation for BE studies, as recommended by regulatory bodies like the FDA and EMA.[6][7] **Sertindole-d4**, a deuterated analog of Sertindole, is an ideal SIL-IS for the quantitative analysis of Sertindole in biological matrices. Its physicochemical properties are nearly identical to Sertindole, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by mass spectrometry. This application note provides a detailed protocol for a bioanalytical method using **Sertindole-d4** and a comprehensive design for a bioequivalence study of Sertindole oral formulations.

Bioanalytical Method Protocol



This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sertindole in human plasma using **Sertindole-d4** as an internal standard.

Materials and Reagents

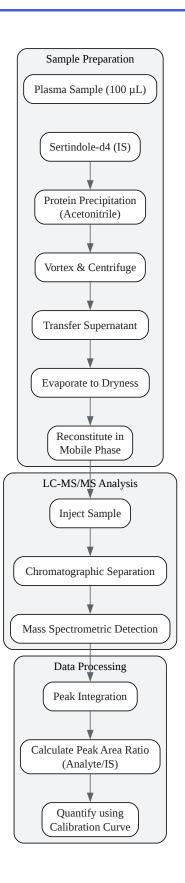
- Analytes: Sertindole, Sertindole-d4
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade),
 Water (deionized, 18 MΩ·cm), Human plasma (drug-free)
- Supplies: 96-well plates, autosampler vials, analytical column (e.g., C18, 50 x 2.1 mm, 1.8 μm)

Instrumentation

- LC system: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- MS system: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Workflow





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Caption: Bioanalytical workflow for Sertindole quantification.



Detailed Protocols

2.4.1. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sertindole and Sertindoled4 in methanol.
- Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 (v/v)
 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a
 working solution of Sertindole-d4 (internal standard) at a concentration of 100 ng/mL in the
 same diluent.

2.4.2. Sample Preparation

- To 100 μL of human plasma in a 96-well plate, add 10 μL of the Sertindole-d4 working solution (100 ng/mL).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the plate for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
- Transfer 200 μL of the supernatant to a clean 96-well plate.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

2.4.3. LC-MS/MS Conditions



Parameter	Condition
LC Column	C18 (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 20% B, increase to 95% B over 2 min, hold for 1 min, return to 20% B and equilibrate for 1 min.
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1

Table 1: Mass Spectrometric Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Sertindole	441.2	165.1	25
Sertindole-d4	445.2	169.1	25

2.4.4. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

- Selectivity and Specificity: No significant interference at the retention times of Sertindole and
 Sertindole-d4 in blank plasma from at least six different sources.
- Linearity and Range: A linear range of 0.1 to 50 ng/mL is typically appropriate for Sertindole.
 The correlation coefficient (r²) should be ≥ 0.99.



- Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
- Matrix Effect: The matrix factor should be consistent across different sources of plasma.
- Recovery: Extraction recovery of Sertindole and Sertindole-d4 should be consistent and reproducible.
- Stability: Stability of Sertindole in plasma should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Bioequivalence Study Protocol

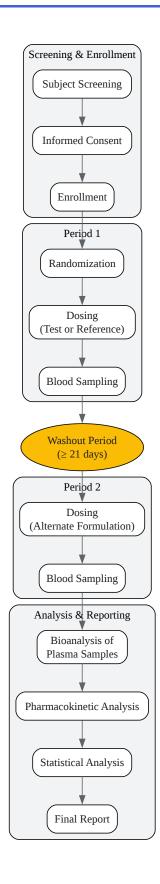
This protocol outlines a typical single-dose, randomized, crossover bioequivalence study for Sertindole oral formulations.

Study Design

- Design: Single-center, randomized, two-period, two-sequence, single-dose, crossover study.
- Population: Healthy adult male and female volunteers.
- Treatments:
 - Test Product: Sertindole oral formulation.
 - Reference Product: Marketed Sertindole oral formulation.
- Dose: A single oral dose of a specified strength (e.g., 12 mg).
- Washout Period: A washout period of at least 21 days between the two treatment periods to ensure complete elimination of the drug.

Study Workflow





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Caption: Bioequivalence study workflow for Sertindole.



Study Procedures

- Screening: Potential subjects will undergo a comprehensive medical screening to assess their eligibility.
- Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
- Dosing: After an overnight fast, subjects will receive a single oral dose of the assigned
 Sertindole formulation with a standardized volume of water.
- Blood Sampling: Blood samples will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hour) and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
- Plasma Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Washout: After the first period, subjects will undergo a washout period of at least 21 days.
- Second Period: Subjects will return to the clinic and receive the alternate formulation, and the same procedures will be followed.

Pharmacokinetic and Statistical Analysis

- Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated for Sertindole using non-compartmental methods:
 - Cmax (Maximum plasma concentration)
 - AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
 - AUC(0-∞) (Area under the plasma concentration-time curve from time 0 to infinity)
 - Tmax (Time to reach Cmax)



- Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-∞) will be analyzed using an Analysis of Variance (ANOVA).
- Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC(0-t), and AUC(0-∞) must be within the acceptance range of 80.00% to 125.00%.

Table 2: Typical Pharmacokinetic Parameters of Sertindole (12 mg single dose)

Parameter	Mean Value (approximate)
Cmax (ng/mL)	15 - 25
Tmax (hours)	4 - 8
AUC(0-∞) (ng·h/mL)	800 - 1200
Elimination Half-life (hours)	60 - 80

Note: These are approximate values and can vary between individuals.

Sertindole Signaling Pathway

Sertindole's antipsychotic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the mesolimbic and mesocortical pathways of the brain.[8]

Caption: Sertindole's primary signaling pathways.

Conclusion

The use of **Sertindole-d4** as an internal standard in a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the quantification of Sertindole in human plasma for bioequivalence studies. The described bioequivalence study protocol, based on established designs for oral antipsychotics, offers a comprehensive framework for comparing the pharmacokinetic profiles of different Sertindole formulations. Adherence to these detailed protocols will ensure the generation of high-quality data to support regulatory submissions and confirm the therapeutic equivalence of Sertindole products.



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